

Unveiling NUDT15 Function: A Technical Guide to the Chemical Probe TH1760

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Compound of Interest

Compound Name: TH1760

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Introduction

The enzyme Nudix (Nucleoside diphosphate linked moiety X)-type motif 15 (NUDT15) has emerged as a critical regulator of thiopurine metabolism. Thiopurine drugs, such as 6-mercaptopurine and 6-thioguanine, are widely used in the treatment of acute lymphoblastic leukemia and inflammatory bowel disease. NUDT15 functions to hydrolyze the active triphosphate metabolites of these drugs, 6-thio-(d)GTP, thereby preventing their incorporation into DNA and subsequent cytotoxicity.^{[1][2]} Genetic variants of NUDT15 that result in decreased enzyme activity are strongly associated with thiopurine toxicity, highlighting the clinical importance of this enzyme.^[3]

To facilitate the study of NUDT15's biological roles and its potential as a therapeutic target, the potent and selective chemical probe **TH1760** was developed.^{[1][4]} This in-depth technical guide provides a comprehensive overview of **TH1760**, including its biochemical and cellular characteristics, detailed experimental protocols for its use, and a framework for interpreting experimental results.

Core Concepts: TH1760 as a Chemical Probe

TH1760 is a first-in-class, potent, and selective small-molecule inhibitor of NUDT15.^{[1][5]} It was identified through high-throughput screening and subsequent structure-based design.^[1]

TH1760 binds directly to the catalytic pocket of NUDT15, exhibiting low nanomolar biochemical

potency.[1][5] In cellular contexts, it effectively engages NUDT15 in the low micromolar range. [1][5] A key feature of **TH1760** as a chemical probe is the availability of a structurally similar but biochemically inactive analogue, TH7285, which serves as an excellent negative control for experiments.[1]

The primary mechanism of action of **TH1760** in cells is the potentiation of thiopurine-induced cytotoxicity. By inhibiting NUDT15, **TH1760** leads to an increased accumulation of 6-thio-(d)GTP, which is subsequently incorporated into DNA, triggering DNA damage responses and cell death.[1][4]

Quantitative Data Presentation

The following tables summarize the key quantitative data for **TH1760** and its negative control, TH7285.

Table 1: In Vitro Potency of **TH1760** against NUDT15

Compound	Assay	Substrate	IC50 (nM)
TH1760	Malachite Green	dGDP	25
TH1760	Malachite Green	6-thio-dGTP	57

Data sourced from The Chemical Probes Portal.[6]

Table 2: Selectivity of **TH1760** against other NUDIX Hydrolases

Compound	Concentration (μM)	Target	% Inhibition
TH1760	100	MTH1	<10%
TH1760	100	NUDT2	<10%
TH1760	100	NUDT5	<10%
TH1760	100	NUDT9	<10%
TH1760	100	NUDT12	<10%
TH1760	100	NUDT14	<10%
TH1760	100	NUDT18	<10%
TH1760	100	NUDT22	<10%

Data represents impressive selectivity at a concentration approximately 4000-fold above its IC50 against NUDT15.[\[1\]](#)

Table 3: Cellular Target Engagement of **TH1760**

Compound	Assay	Cell Line	Recommended Concentration for Cellular Use
TH1760	CETSA	Not specified	up to 10 μM

Data sourced from The Chemical Probes Portal.[\[6\]](#)

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to effectively utilize **TH1760**.

NUDT15 Enzymatic Assay (Malachite Green Assay)

This assay quantitatively measures the enzymatic activity of NUDT15 by detecting the release of inorganic phosphate upon substrate hydrolysis.

Materials:

- Recombinant human NUDT15 protein
- Substrate: dGDP or 6-thio-dGTP
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
- **TH1760** and TH7285 (dissolved in DMSO)
- Malachite Green Reagent (prepared as a solution of Malachite Green hydrochloride and ammonium molybdate in acid)
- 384-well microplates

Procedure:

- Prepare serial dilutions of **TH1760** and TH7285 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
- Add 25 µL of the diluted compound solutions or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 25 µL of NUDT15 enzyme solution (pre-diluted in Assay Buffer) to all wells except for the "no enzyme" control wells, which receive 25 µL of Assay Buffer.
- Pre-incubate the plate at room temperature for 10 minutes.
- Initiate the enzymatic reaction by adding 25 µL of the substrate solution (dGDP or 6-thio-dGTP, pre-diluted in Assay Buffer) to all wells.
- Incubate the plate at room temperature for 15-30 minutes.
- Stop the reaction and detect the released phosphate by adding 10 µL of Malachite Green Reagent to each well.
- Allow 15 minutes for color development at room temperature.

- Measure the absorbance at 620-640 nm using a microplate reader.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of **TH1760** to NUDT15 within a cellular environment by measuring changes in the thermal stability of the target protein.

Materials:

- Cells expressing NUDT15 (endogenously or via transfection)
- Complete cell culture medium
- **TH1760** and TH7285 (dissolved in DMSO)
- Phosphate-buffered saline (PBS)
- Lysis Buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)
- PCR tubes or 96-well PCR plates
- Thermal cycler
- Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against NUDT15 and a loading control)

Procedure:

- Culture cells to 80-90% confluence.
- Treat the cells with the desired concentrations of **TH1760**, TH7285, or DMSO (vehicle control) in complete medium and incubate for 1-2 hours at 37°C.
- Harvest the cells and wash them with PBS.

- Resuspend the cell pellet in PBS and aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
- Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C.
- Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
- Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
- Carefully collect the supernatant containing the soluble proteins.
- Determine the protein concentration of each sample.
- Analyze the amount of soluble NUDT15 at each temperature by Western blotting, using an antibody specific for NUDT15. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
- Quantify the band intensities and plot the percentage of soluble NUDT15 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of **TH1760** indicates target engagement.

6-Thioguanine (6-TG) Cytotoxicity Assay

This assay assesses the ability of **TH1760** to potentiate the cytotoxic effects of the thiopurine drug 6-thioguanine.

Materials:

- Cancer cell line proficient in NUDT15 expression (e.g., NB4, HL-60)
- Complete cell culture medium
- 6-Thioguanine (6-TG)
- **TH1760** and TH7285 (dissolved in DMSO)

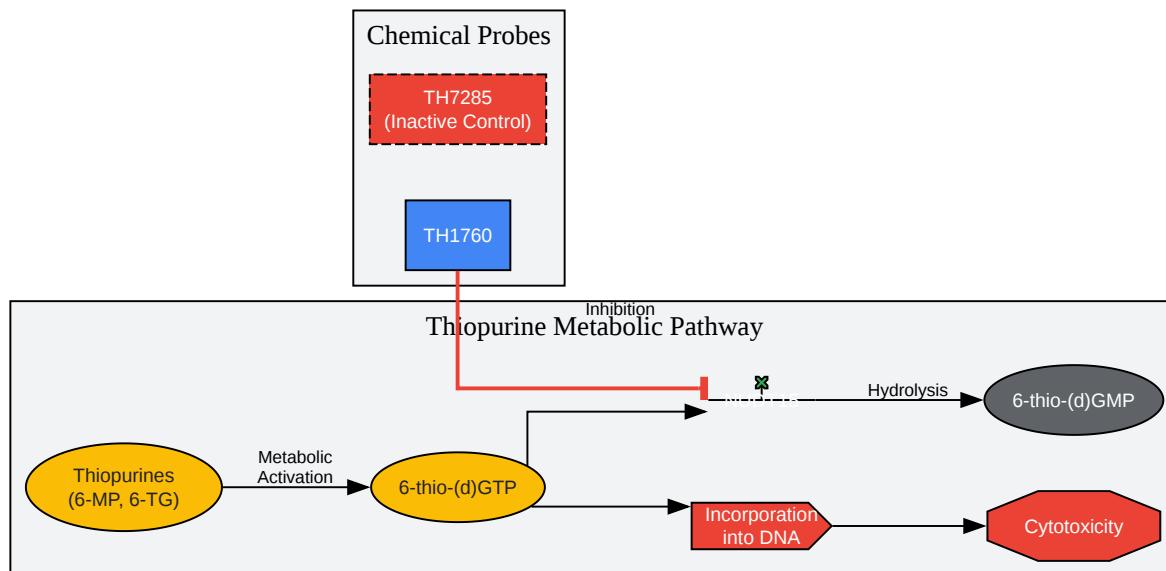
- 96-well cell culture plates
- Cell viability reagent (e.g., Resazurin or CellTiter-Glo)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Prepare serial dilutions of 6-TG and fixed concentrations of **TH1760** or TH7285.
- Treat the cells with 6-TG alone, **TH1760**/TH7285 alone, or a combination of both. Include a DMSO-treated vehicle control.
- Incubate the cells for 72-96 hours at 37°C.
- Assess cell viability using a suitable reagent according to the manufacturer's instructions. For example, add Resazurin and incubate for 2-4 hours before measuring fluorescence.
- Normalize the viability data to the DMSO-treated control cells.
- Plot the cell viability as a function of 6-TG concentration for each treatment condition and determine the EC50 values. A leftward shift in the 6-TG dose-response curve in the presence of **TH1760** indicates potentiation of cytotoxicity.

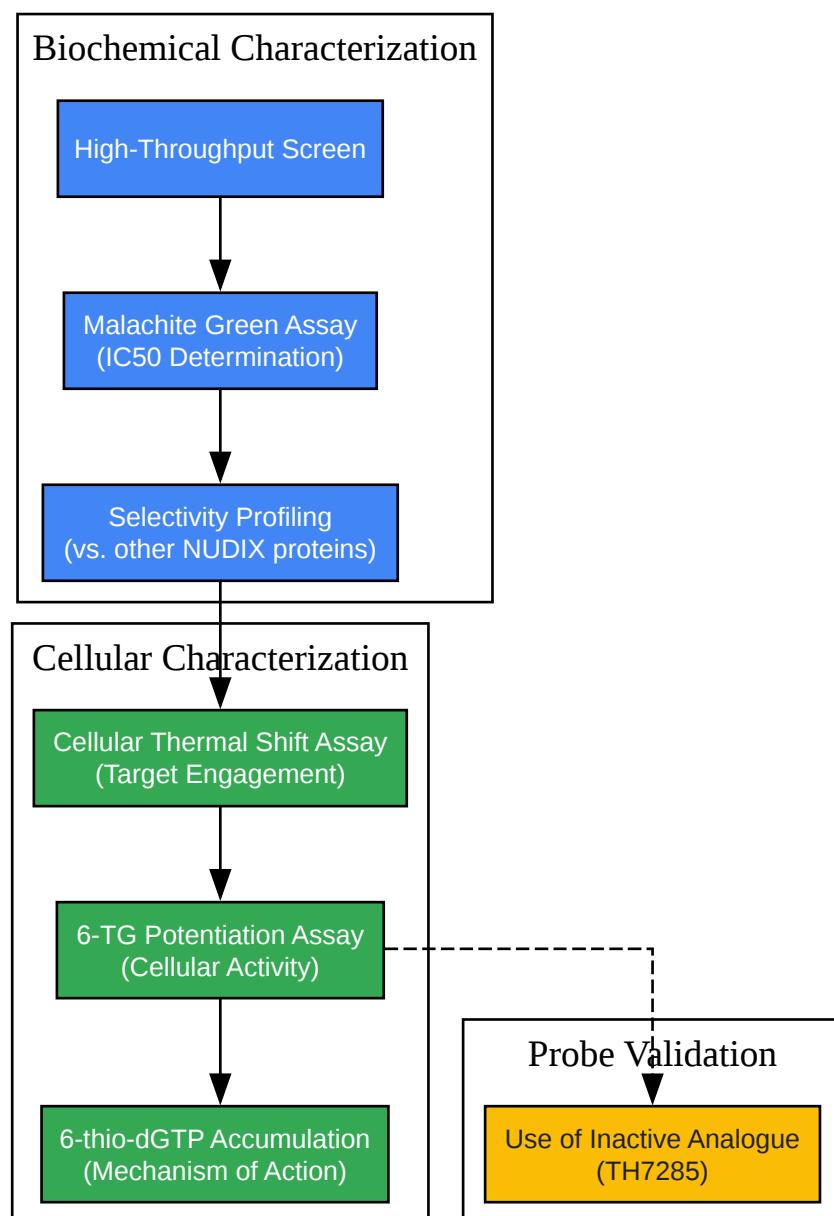
Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the use of **TH1760** as a chemical probe for NUDT15.

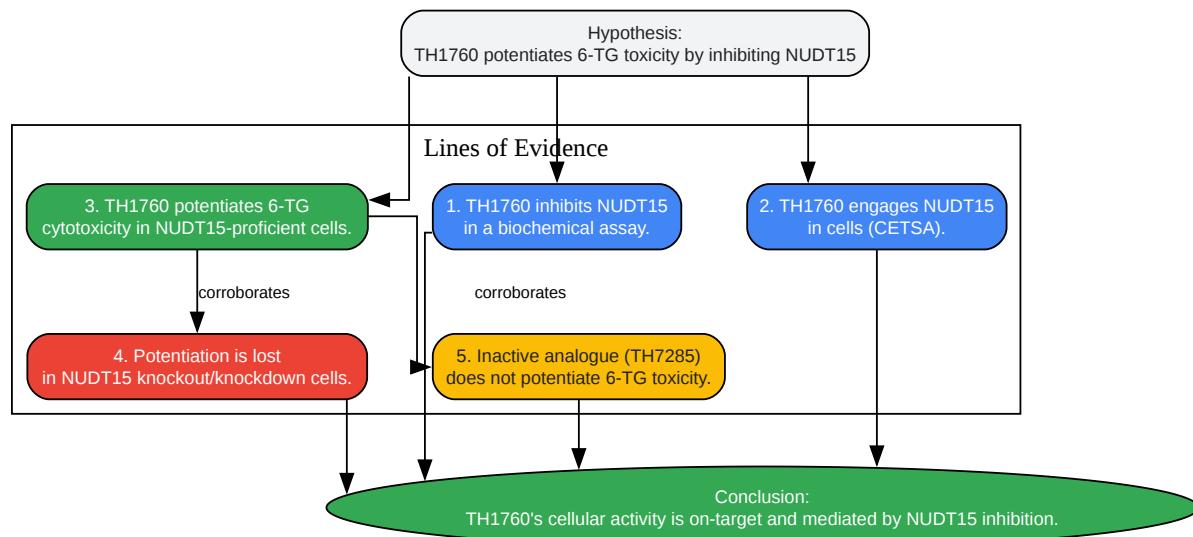


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Caption: Thiopurine metabolism and the inhibitory action of **TH1760** on NUDT15.

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Caption: Workflow for the evaluation of **TH1760** as a chemical probe for NUDT15.



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Caption: Logical framework for confirming the on-target activity of **TH1760**.

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